

# An In-depth Technical Guide to 3-Methyl-2-phenylmorpholine (Phenmetrazine)

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## Compound of Interest

Compound Name: 3-Phenylmorpholine

Cat. No.: B1352888

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An Important Note on Nomenclature: The term "**3-Phenylmorpholine**" can be ambiguous. This guide focuses on the well-researched stimulant drug Phenmetrazine, for which the correct IUPAC name is 3-methyl-2-phenylmorpholine<sup>[1][2]</sup>. Data for the parent compound, **3-phenylmorpholine**, is sparse. Phenmetrazine is a substituted amphetamine derivative with a morpholine ring, historically used as an appetite suppressant<sup>[1]</sup>.

## Chemical Properties

A summary of the key chemical and physical properties of Phenmetrazine is presented below.

| Property          | Value  | Source |
|-------------------|--|--------|
| IUPAC Name        | 3-methyl-2-phenylmorpholine                            | [1][2] |
| Synonyms          | Phenmetrazine, Preludin,<br>Fenmetrazine, Oxazimedrine | [1][2] |
| Molecular Formula | C <sub>11</sub> H <sub>15</sub> NO                     | [1][2] |
| Molar Mass        | 177.247 g·mol <sup>-1</sup>                            | [1]    |
| CAS Number        | 134-49-6   | [1][2] |
| Melting Point     | 139 °C (free base), 172-182 °C<br>(HCl salt)           | [2]    |
| Boiling Point     | 138-140 °C @ 12 mm Hg                                  | [2]    |
| pKa               | 7.6 (for the hydrochloride salt)                       | [2]    |
| LogP              | 1.7  | [2]    |
| Solubility        | >5 mg/L  | [2]    |

## Experimental Protocols

A common synthetic route to Phenmetrazine involves a three-step process starting from 2-bromopropiophenone and ethanolamine[1].

### Step 1: Synthesis of the Intermediate Alcohol (3-methyl-2-phenylmorpholin-2-ol)

- Reactants: 2-bromopropiophenone and ethanolamine.
- Procedure: The synthesis involves the reaction of alpha-bromopropiophenone with N-benzylethanolamine, followed by catalytic reduction of the intermediate ketone to N-hydroxyethyl norephedrine or norpseudoephedrine[2]. A more direct approach involves the reaction of 2-bromo-1-phenylpropan-1-one with ethanolamine.

### Step 2: Formation of the Fumarate Salt

- Reactants: The intermediate alcohol from Step 1 and fumaric acid.

- Procedure: The intermediate alcohol is reacted with fumaric acid to form the fumarate salt[1].

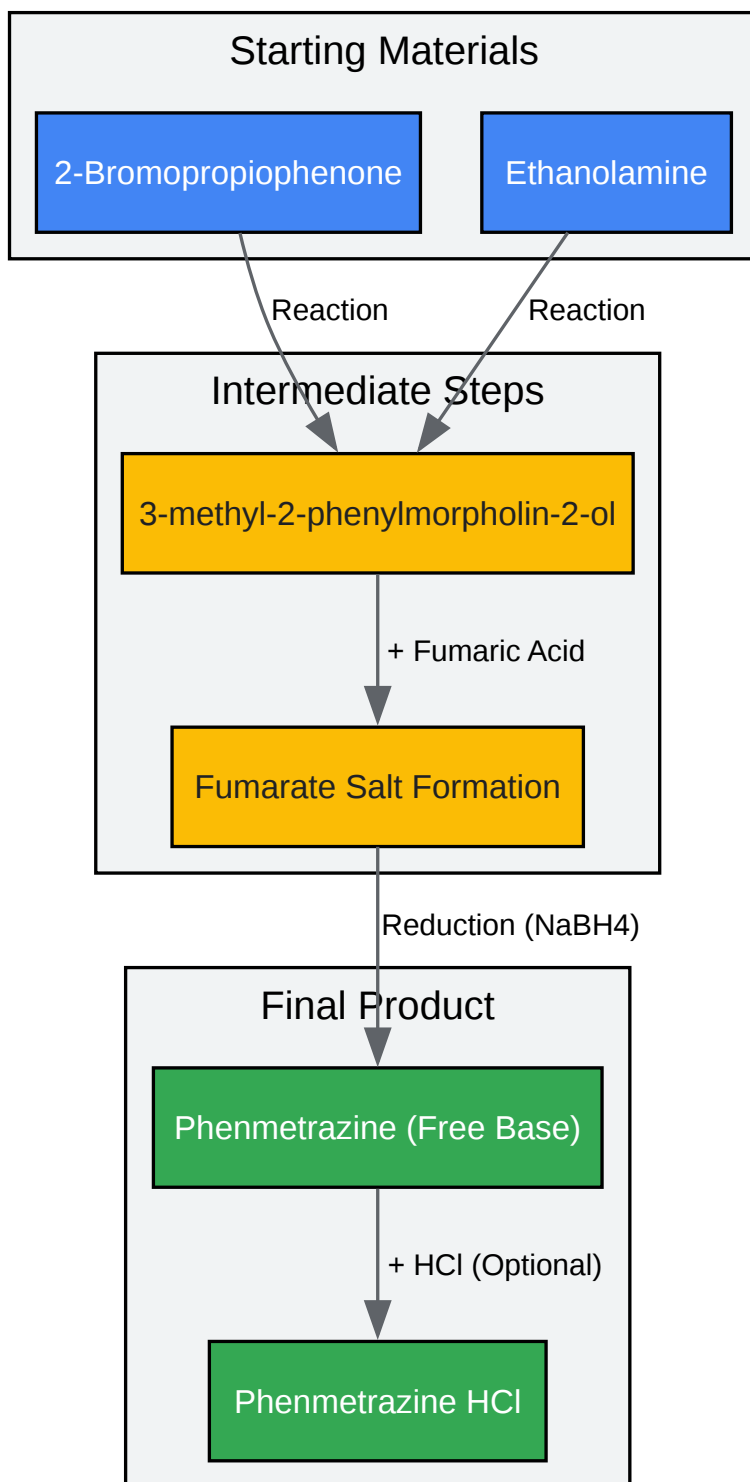
### Step 3: Reduction to Phenmetrazine

- Reactants: The fumarate salt from Step 2 and sodium borohydride.
- Procedure: The fumarate salt is reduced using sodium borohydride ( $\text{NaBH}_4$ ) to yield the phenmetrazine free base[1]. The reaction mixture is typically stirred overnight at room temperature. After quenching the reaction, the product is extracted, and the solvent is removed to yield the final compound[3].

### Step 4 (Optional): Formation of the Hydrochloride Salt

- Reactants: Phenmetrazine free base and hydrochloric acid.
- Procedure: The free base can be converted to the hydrochloride salt for improved stability and solubility by reacting it with hydrochloric acid[2].

## Phenmetrazine Synthesis Workflow

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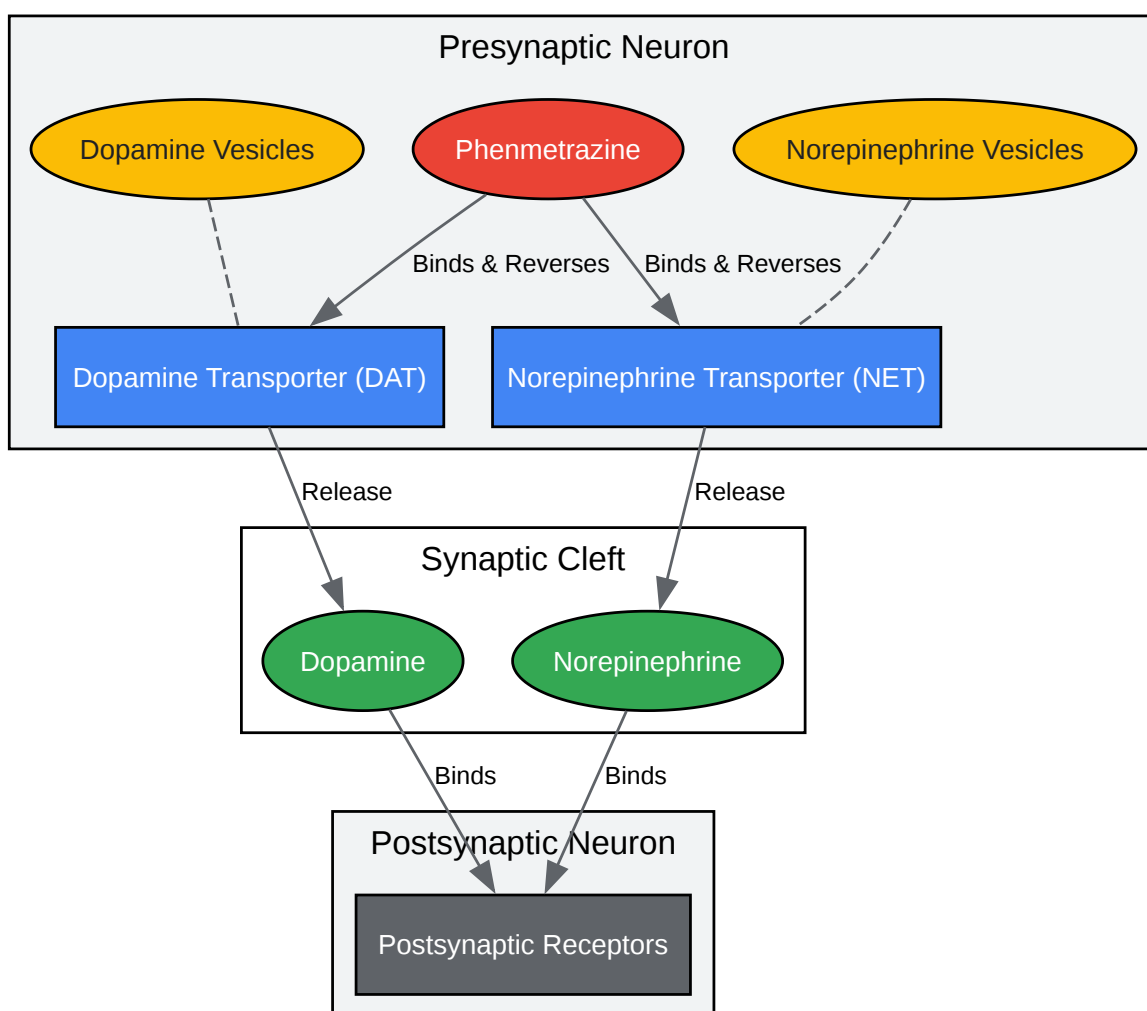
Caption: Synthesis workflow for Phenmetrazine.

## Pharmacological Signaling Pathway

Phenmetrazine functions as a norepinephrine-dopamine releasing agent (NDRA)[1][4]. Its mechanism of action is similar to that of amphetamine.

- **Action at Monoamine Transporters:** Phenmetrazine acts as a potent substrate-type releaser at dopamine transporters (DAT) and norepinephrine transporters (NET)[5]. It has significantly weaker effects on serotonin transporters (SERT)[1][5].
- **Neurotransmitter Release:** By binding to and reversing the action of these transporters, Phenmetrazine induces the release of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft[6][7].
- **Resulting Effects:** The increased extracellular concentrations of dopamine and norepinephrine lead to its stimulant and anorectic (appetite-suppressing) effects[1][4]. The EC<sub>50</sub> values for inducing norepinephrine and dopamine release are reported to be in the range of 29–50 nM and 70–131 nM, respectively[1].

## Phenmetrazine Signaling Pathway



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Caption: Mechanism of action of Phenmetrazine.

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